2-Bromo-N-methoxy-N-methylacetamide

Catalog No.
S682363
CAS No.
134833-83-3
M.F
C4H8BrNO2
M. Wt
182.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N-methoxy-N-methylacetamide

CAS Number

134833-83-3

Product Name

2-Bromo-N-methoxy-N-methylacetamide

IUPAC Name

2-bromo-N-methoxy-N-methylacetamide

Molecular Formula

C4H8BrNO2

Molecular Weight

182.02 g/mol

InChI

InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3

InChI Key

GKJMVMJIDBDPDZ-UHFFFAOYSA-N

SMILES

CN(C(=O)CBr)OC

Synonyms

2-BROMO-N-METHOXY-N-METHYL ACETAMIDE

Canonical SMILES

CN(C(=O)CBr)OC

Experimental Procedures and Methods

Synthesis of 2-Bromo-N-methoxy-N-methylacetamide

The synthesis of 2-Bromo-N-methoxy-N-methylacetamide involves the following steps:

    Bromination: Acetamide reacts with bromine to introduce the bromine atom at the alpha position.

    Methylation: The bromoacetamide intermediate undergoes methylation using methyl iodide or dimethyl sulfate to yield the desired product.

Reactions and Transformations

    Weinreb Amide Formation

      Application: 2-Bromo-N-methoxy-N-methylacetamide serves as a Weinreb amide precursor.

      Method: Treatment with lithium diisopropylamide (LDA) followed by reaction with an acid chloride or anhydride leads to the formation of Weinreb amides.

    Synthesis of 2-Heptyl-3-Hydroxy-4(1H)-Quinolone (Pseudomonas Quinolone Signal, PQS)

      Application: PQS is a signaling molecule produced by the bacterium .

      Method: 2-Bromo-N-methoxy-N-methylacetamide is a key intermediate in the synthesis of PQS.

Results and Outcomes

PQS Synthesis

2-Bromo-N-methoxy-N-methylacetamide is a chemical compound with the molecular formula C₄H₈BrNO₂ and a molecular weight of 182.02 g/mol. It features a bromine atom at the second carbon position, a methoxy group (-OCH₃), and an N-methylacetamide structure. This compound is classified as a Weinreb amide precursor, making it valuable in organic synthesis, particularly in the formation of carbon-carbon bonds.

There is no current information available on the specific mechanism of action of 2-Bromo-N-methoxy-N-methylacetamide in any biological system.

  • Bromo group: Can be irritating to skin and eyes. May react with some other chemicals.
  • Amide functionality: Generally stable, but can decompose upon heating, releasing potentially harmful fumes.

The primary reactions involving 2-Bromo-N-methoxy-N-methylacetamide include:

  • Bromination: Acetamide reacts with bromine to introduce the bromine atom at the alpha position.
  • Methylation: The resulting bromoacetamide intermediate undergoes methylation using methyl iodide or dimethyl sulfate to yield the final product .
  • Formation of Weinreb Amides: Treatment with lithium diisopropylamide followed by reaction with an acid chloride or anhydride leads to the formation of Weinreb amides, which are crucial intermediates in various synthetic pathways.

The synthesis of 2-Bromo-N-methoxy-N-methylacetamide can be summarized in several key steps:

  • Bromination: Acetamide is treated with bromine to introduce the bromine atom.
  • Methylation: The bromoacetamide intermediate is methylated using reagents like methyl iodide or dimethyl sulfate.
  • Purification: The compound is purified to achieve the desired purity level for research applications .

2-Bromo-N-methoxy-N-methylacetamide serves multiple purposes in organic chemistry:

  • Building Block: It acts as a building block for synthesizing more complex molecules.
  • Weinreb Amide Precursor: It is particularly useful for generating Weinreb amides, which are important intermediates in organic synthesis and pharmaceutical development .
  • Research Tool: Its unique structure allows for exploration in various

Research on interaction studies involving 2-Bromo-N-methoxy-N-methylacetamide is sparse. While it has potential applications in synthesizing biologically active compounds, detailed studies on its interactions with biological targets or other chemicals have not been extensively documented. Further investigations could provide insights into its reactivity and potential applications in medicinal chemistry .

Several compounds share structural similarities with 2-Bromo-N-methoxy-N-methylacetamide. Here are some notable examples:

Compound NameStructureKey Features
2-Chloro-N-methoxy-N-methylacetamideC₄H₈ClNO₂Chlorine instead of bromine; used similarly as a building block.
N-Methoxy-N-methylacetamideC₄H₉NO₂Lacks halogen; often used in simpler synthetic routes.
N,N-DimethylacetamideC₅H₁₁NOA non-halogenated amide; widely used as a solvent and reagent.

Uniqueness of 2-Bromo-N-methoxy-N-methylacetamide

The uniqueness of 2-Bromo-N-methoxy-N-methylacetamide lies in its specific halogen substitution (bromine) combined with its methoxy and N-methyl functionalities. This combination allows for selective reactions that can lead to complex molecular architectures not easily accessible through other similar compounds. Its role as a Weinreb amide precursor further enhances its utility in synthetic organic chemistry .

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Wikipedia

2-Bromo-N-methoxy-N-methylacetamide

Dates

Modify: 2023-08-15

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